3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3’,5’-tetraphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] is a complex organic compound with a unique spiro structure. This compound is characterized by its rigid skeleton and high triplet energy, making it a promising candidate for various applications, particularly in the field of organic electronics .
Vorbereitungsmethoden
The synthesis of 3,3,3’,5’-tetraphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] involves multiple steps. One common synthetic route includes the condensation of diphenylacetylene with methylchromium systems . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the spiro structure. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more of its phenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3,3’,5’-tetraphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. Its rigid spiro structure allows it to fit into certain molecular sites, facilitating or inhibiting specific biochemical pathways. The exact pathways and targets can vary depending on the application, but its high triplet energy is a key factor in its effectiveness in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spiro-based organic molecules used in electronic applications, such as:
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
These compounds share similar structural features but differ in their specific functional groups and electronic properties. The uniqueness of 3,3,3’,5’-tetraphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] lies in its combination of high triplet energy and rigid structure, making it particularly effective in applications requiring high stability and efficiency .
Eigenschaften
Molekularformel |
C33H24N2S2 |
---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
3,3',3',5-tetraphenylspiro[1,3,4-thiadiazole-2,1'-2-benzothiophene] |
InChI |
InChI=1S/C33H24N2S2/c1-5-15-25(16-6-1)31-34-35(28-21-11-4-12-22-28)33(36-31)30-24-14-13-23-29(30)32(37-33,26-17-7-2-8-18-26)27-19-9-3-10-20-27/h1-24H |
InChI-Schlüssel |
HVPUQUYPZLOXNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3(S2)C4=CC=CC=C4C(S3)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.